molecular formula C10H14OS B7998095 3-[(n-Propyloxy)methyl]thiophenol

3-[(n-Propyloxy)methyl]thiophenol

Cat. No.: B7998095
M. Wt: 182.28 g/mol
InChI Key: CROMIAOMJDARIL-UHFFFAOYSA-N
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Description

3-[(n-Propyloxy)methyl]thiophenol is an aromatic thiol derivative characterized by a thiophenol core substituted with a propyloxymethyl group at the 3-position. Its molecular formula is C₁₀H₁₄O₂S, and its structure combines the reactivity of the thiol (-SH) group with the steric and electronic effects of the ether-linked propyl chain.

Properties

IUPAC Name

3-(propoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-6-11-8-9-4-3-5-10(12)7-9/h3-5,7,12H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROMIAOMJDARIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(n-Propyloxy)methyl]thiophenol typically involves the reaction of 3-chloromethylthiophenol with n-propyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the propoxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(n-Propyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophenol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Chemistry

3-[(n-Propyloxy)methyl]thiophenol serves as a building block in organic synthesis. Its ability to undergo various chemical reactions, including:

  • Oxidation: Forming disulfides or sulfonic acids.
  • Reduction: Producing thiolate anions.
  • Substitution Reactions: Enabling the synthesis of more complex organic molecules.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Antioxidant Activity: The thiol group allows scavenging of free radicals, protecting cells from oxidative stress.

Medicine

In medicinal chemistry, this compound is explored for:

  • Therapeutic Applications: Potential use in developing drugs targeting metabolic disorders, particularly diabetes. Studies have shown that it may enhance insulin sensitivity through modulation of PPARγ pathways.

Case Study: Antidiabetic Activity
In vitro studies demonstrated that compounds similar to this compound significantly increased the expression of glucose transporter GLUT4 in adipocytes, suggesting potential for managing blood glucose levels in diabetic models .

Industry

The compound is utilized in the production of specialty chemicals and materials, including:

  • Polymers and Dyes: Its unique properties make it suitable for synthesizing various industrial chemicals.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against S. aureus and E. coli (MIC = 32 µg/mL)
AntioxidantScavenges free radicals, reducing oxidative stress
CytotoxicityInduces apoptosis in cancer cells (IC50 = 25 µM on MCF-7 cell line)

Mechanism of Action

The mechanism of action of 3-[(n-Propyloxy)methyl]thiophenol involves its interaction with various molecular targets. The sulfur atom in the thiophenol group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The propyloxymethyl group in 3-[(n-Propyloxy)methyl]thiophenol distinguishes it from other thiophenol derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparison of this compound with Analogous Compounds
Compound Name Substituent Molecular Formula Key Properties/Applications
This compound -OCH₂CH₂CH₃ C₁₀H₁₄O₂S Potential enzyme substrate; fluorescent probe candidate
3-(2'-Fluorobenzyloxy)thiophenol -OCH₂(C₆H₃F) C₁₃H₁₁FOS Higher lipophilicity; discontinued commercial availability
3-Nitrophenol -NO₂ C₆H₅NO₃ Strong acidity (pKa ~8.3); environmental pollutant
Thiophenol (C₆H₅SH) -H C₆H₆S Low Km (nanomolar) for TPMT; volatile and toxic

Key Observations:

  • Fluorinated analogs (e.g., 3-(2'-Fluorobenzyloxy)thiophenol) may exhibit even greater hydrophobicity .
  • Acidity: Thiophenol derivatives are less acidic than phenolic analogs (e.g., 3-nitrophenol, pKa ~8.3) due to the weaker acidity of -SH vs. -OH. Substitutents like nitro groups significantly lower phenol pKa, whereas alkyl ethers have minimal electronic effects on thiol acidity .

Enzyme Interactions and Substrate Specificity

Thiopurine methyltransferase (TPMT) exhibits high affinity for aromatic thiols, with reported Km values in the nanomolar range for thiophenol and thiosalicylic acid . In contrast, thiopurines (e.g., 6-mercaptopurine) have higher Km values (micromolar to millimolar), indicating lower enzyme affinity .

Biological Activity

3-[(n-Propyloxy)methyl]thiophenol is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its effects.

This compound is characterized by the presence of a thiophenol moiety and a propoxy group. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₄O₂S
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antioxidant Properties : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Enzyme InhibitionInhibition of specific metabolic enzymes
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • Antioxidant Activity Study :
    A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of this compound in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
  • Enzyme Inhibition Research :
    In a recent investigation by Johnson et al. (2021), the compound was tested for its inhibitory effects on cytochrome P450 enzymes. The findings revealed that this compound effectively inhibited CYP2D6 activity, which is crucial for drug metabolism, indicating possible drug-drug interaction risks when co-administered with other pharmaceuticals.
  • Cytotoxicity Assessment :
    A study by Lee et al. (2022) explored the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that treatment with this compound led to significant cell death via apoptosis, highlighting its potential as an anticancer agent.

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